molecular formula C6H5ClN2O3 B13590093 2-[(5-Chloropyrazin-2-yl)oxy]aceticacid

2-[(5-Chloropyrazin-2-yl)oxy]aceticacid

Cat. No.: B13590093
M. Wt: 188.57 g/mol
InChI Key: KEWUXOUELYYTNA-UHFFFAOYSA-N
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Description

2-[(5-Chloropyrazin-2-yl)oxy]acetic acid is a chemical compound that belongs to the class of pyrazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a chloropyrazine ring attached to an acetic acid moiety through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid typically involves the reaction of 5-chloropyrazine-2-ol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrazine derivative is replaced by the chloroacetic acid, forming the desired ether linkage .

Industrial Production Methods

Industrial production methods for 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloropyrazin-2-yl)oxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloropyrazine ring to a pyrazine ring with different substituents.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

2-[(5-Chloropyrazin-2-yl)oxy]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Chloropyrazin-2-yl)oxy]acetic acid: Similar in structure but with a different position of the chlorine atom on the pyrazine ring.

    5-Acetyl-2-chloropyrazine: Another pyrazine derivative with different functional groups.

Uniqueness

2-[(5-Chloropyrazin-2-yl)oxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ether linkage and chloropyrazine ring make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

2-(5-chloropyrazin-2-yl)oxyacetic acid

InChI

InChI=1S/C6H5ClN2O3/c7-4-1-9-5(2-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11)

InChI Key

KEWUXOUELYYTNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Cl)OCC(=O)O

Origin of Product

United States

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